
3-Bromo-5-(difluoromethyl)pyridine chemical
structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
3-Bromo-5-

(difluoromethyl)pyridine

Cat. No.: B1330949 Get Quote

Technical Guide: 3-Bromo-5-
(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information
Chemical Name: 3-Bromo-5-(difluoromethyl)pyridine

CAS Number: 114468-04-1

Chemical Structure:

SMILES:FC(C1=CN=CC(Br)=C1)F

Molecular Formula: C₆H₄BrF₂N

Molecular Weight: 208.01 g/mol

InChIKey: YEIYXHOMHKPBGQ-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of the chemical and physical

properties of 3-Bromo-5-(difluoromethyl)pyridine, a heterocyclic building block with potential
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applications in medicinal chemistry and drug discovery. Due to its unique combination of a

pyridine core, a bromine atom, and a difluoromethyl group, this compound presents

opportunities for structural modification and the introduction of desirable physicochemical

properties in lead optimization.

Physicochemical and Spectroscopic Data
While comprehensive experimental data is limited in publicly accessible literature, the following

tables summarize available and predicted data for 3-Bromo-5-(difluoromethyl)pyridine.

Table 1: Physical and Chemical Properties

Property Value Source

Molecular Weight 208.01 g/mol Calculated

Molecular Formula C₆H₄BrF₂N ---

CAS Number 114468-04-1 ---

Storage Conditions Inert atmosphere, 2-8°C BLD Pharm[1]

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1330949?utm_src=pdf-body
https://www.bldpharm.com/products/114468-04-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 207.95680 131.9

[M+Na]⁺ 229.93874 144.4

[M-H]⁻ 205.94224 134.8

[M+NH₄]⁺ 224.98334 153.2

[M+K]⁺ 245.91268 133.7

[M+H-H₂O]⁺ 189.94678 130.4

[M+HCOO]⁻ 251.94772 150.7

[M+CH₃COO]⁻ 265.96337 183.0

[M+Na-2H]⁻ 227.92419 139.6

[M]⁺ 206.94897 147.5

[M]⁻ 206.95007 147.5

Data predicted using CCSbase.

Table 3: Available Spectroscopic Data

Spectrum Type Availability Source

¹H NMR
Available (details not fully

accessible)

ChemicalBook[2], BLD

Pharm[1]

¹³C NMR
Available (details not fully

accessible)
ChemicalBook[2]

Mass Spectrum (MS)
Available (details not fully

accessible)
SpectraBase, BLD Pharm[1]

Infrared (IR) Spectrum
Available (details not fully

accessible)

SpectraBase[3],

ChemicalBook[2]

HPLC/LC-MS/UPLC Available from supplier BLD Pharm[1]
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Full spectral data is indicated to be available from the cited commercial sources, but direct

access may require a subscription or purchase.

Synthesis and Reactivity
Detailed experimental protocols for the synthesis of 3-Bromo-5-(difluoromethyl)pyridine are

not readily available in peer-reviewed literature. However, analysis of patents for related

compounds suggests that its synthesis would likely involve the introduction of the

difluoromethyl group onto a brominated pyridine precursor.

General Synthetic Approach:

A plausible synthetic route, based on methodologies for analogous compounds, is the

difluoromethylation of a suitable 3-bromopyridine derivative. Patents for similar structures often

describe multi-step sequences. For instance, the synthesis of 5-bromo-2-methyl-3-

(trifluoromethyl)pyridine involves the reaction of 2-chloro-3-trifluoromethyl-5-nitropyridine with

diethyl malonate, followed by further transformations.[4] This suggests that the synthesis of the

target compound could start from a commercially available substituted pyridine.

The presence of the bromine atom at the 3-position and the difluoromethyl group at the 5-

position offers multiple avenues for further chemical modification. The bromine atom can

participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

to introduce new carbon-carbon or carbon-heteroatom bonds. The pyridine nitrogen provides a

site for N-alkylation or N-oxidation, and the aromatic ring itself can be susceptible to

nucleophilic aromatic substitution under certain conditions.

Potential Applications in Drug Discovery
The incorporation of fluorine-containing functional groups is a well-established strategy in

medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug

candidates. The difluoromethyl group, in particular, can serve as a bioisostere for hydroxyl or

thiol groups and can influence properties such as metabolic stability, lipophilicity, and binding

affinity.

The 3-bromo-5-(difluoromethyl)pyridine scaffold is a valuable starting point for the synthesis

of novel compounds for screening in various therapeutic areas. The bromo substituent provides
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a convenient handle for library synthesis, allowing for the exploration of a wide range of

chemical diversity around the pyridine core.

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and subsequent

derivatization of 3-Bromo-5-(difluoromethyl)pyridine, based on common organic chemistry

methodologies.

Synthesis of 3-Bromo-5-(difluoromethyl)pyridine
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Click to download full resolution via product page

Caption: Generalized synthetic and derivatization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

